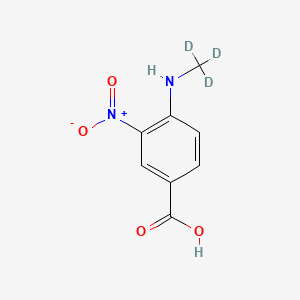
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid and is characterized by the presence of an acetylamino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester typically involves the acetylation of 3-amino-1,2-benzenedicarboxylic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent. The process can be catalyzed by acids such as sulfuric acid to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The acetylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-amino-1,2-benzenedicarboxylic acid and methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: A range of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetylamino-4-ethyl-benzoic acid methyl ester
- Benzoic acid, 3-(acetylamino)-, methyl ester
Uniqueness
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester is unique due to its specific substitution pattern on the benzoic acid ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-acetamido-6-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8-5-3-4-7(11(16)17-2)9(8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
YIHCHQXHOOQFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)


![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)
![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)


![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)


